molecular formula C10H11ClO3 B1612969 Methyl 5-chloro-2-methoxy-4-methylbenzoate CAS No. 907190-23-2

Methyl 5-chloro-2-methoxy-4-methylbenzoate

Cat. No. B1612969
CAS RN: 907190-23-2
M. Wt: 214.64 g/mol
InChI Key: KOFRTSYEAYDCEO-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2-methoxy-4-methylbenzoate” is a chemical compound with the molecular formula C9H9ClO3 . Its average mass is 200.619 Da and its monoisotopic mass is 200.024017 Da . It is also known by other names such as “5-Chloro-2-méthoxybenzoate de méthyle” in French and “Methyl-5-chlor-2-methoxybenzoat” in German .


Molecular Structure Analysis

The molecular structure of “Methyl 5-chloro-2-methoxy-4-methylbenzoate” consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a methylbenzoate group . The exact spatial arrangement of these substituents can be determined by techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-2-methoxy-4-methylbenzoate” is a liquid at 20°C . It has a boiling point of 240°C and a specific gravity of 1.28 at 20/20°C . The refractive index is 1.55 .

Scientific Research Applications

Material Science

The compound’s aromatic structure with substituents like chloro, methoxy, and methyl groups can be exploited in material science. It can be used to synthesize organic compounds with potential applications in nonlinear optics (NLO) . NLO materials are crucial for developing advanced technologies in photonics, including optical data storage , optical communication , and photonic-integrated circuitry .

Mechanism of Action

The mechanism of action of “Methyl 5-chloro-2-methoxy-4-methylbenzoate” is not specified in the sources I found. It’s important to note that the mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name

methyl 5-chloro-2-methoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-4-9(13-2)7(5-8(6)11)10(12)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFRTSYEAYDCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629151
Record name Methyl 5-chloro-2-methoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

907190-23-2
Record name Methyl 5-chloro-2-methoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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